molecular formula C6H10ClN3O2S B8634067 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride

Cat. No.: B8634067
M. Wt: 223.68 g/mol
InChI Key: YQROIWIBMFDIAA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It consists of a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines. These products are often of interest due to their potential biological activity and applications in various fields .

Scientific Research Applications

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antiulcer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with various biomolecules, leading to the modulation of biological processes. This compound may inhibit enzymes, alter signal transduction pathways, or interact with nucleic acids, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is unique due to the presence of both the hydrazino and methanesulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

(5-methylsulfonylpyridin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H

InChI Key

YQROIWIBMFDIAA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)NN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,5-bis-methanesulfonyl-pyridine and anhydrous hydrazine are stirred in ethanol for two hours between room temperature and reflux temperature. After cooling to room temperature the mixture is concentrated. The residual solid is washed with aqueous saturated NaHCO3 and water and collected by filtration to give a pale yellow solid. The solid is treated with 10% methanolic HCl and the precipitate is collected by filtration to give the title compound.
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